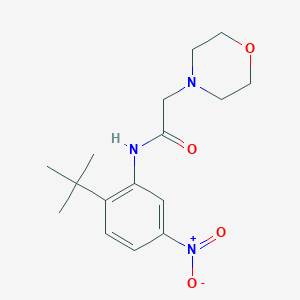
n-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a nitro group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide typically involves multiple steps. One common synthetic route includes the nitration of 2-tert-butylphenol to form 2-tert-butyl-5-nitrophenol, followed by the acylation of the nitrophenol with chloroacetyl chloride to yield 2-tert-butyl-5-nitrophenyl chloroacetate. This intermediate is then reacted with morpholine to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to industrial levels.
化学反応の分析
Types of Reactions
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is typically the corresponding nitroso or amino derivative.
Reduction: The major product is the amino derivative of the original compound.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems.
類似化合物との比較
Similar Compounds
N-(2-Tert-butyl-5-nitro-phenyl)-acetamide: Lacks the morpholine ring, which may affect its biological activity.
N-(2-Tert-butyl-5-nitro-phenyl)-2-piperidin-4-yl-acetamide: Contains a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
Uniqueness
N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is unique due to the presence of both the morpholine ring and the nitro group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
N-(2-tert-butyl-5-nitrophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)13-5-4-12(19(21)22)10-14(13)17-15(20)11-18-6-8-23-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,20) |
InChIキー |
FLGITKOEOYUAOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















